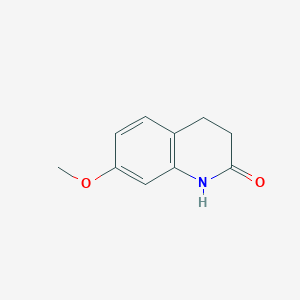

7-Methoxy-3,4-dihydroquinolin-2(1H)-one

描述

Contextualization within Quinolinone Chemistry

7-Methoxy-3,4-dihydroquinolin-2(1H)-one belongs to the broader class of quinolinones, which are bicyclic heterocyclic compounds. The quinoline (B57606) scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds and approved drugs. synhet.commdpi.com This prevalence is attributed to the scaffold's ability to interact with a variety of biological targets, its synthetic accessibility, and the potential for extensive structural modifications. synhet.com

The quinolinone core, characterized by a quinoline ring system with a ketone group, is a prominent feature in numerous natural products and synthetic molecules exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. mdpi.com The dihydroquinolin-2(1H)-one skeleton, as seen in the title compound, represents a partially saturated version of the quinolinone system. This partial saturation introduces a three-dimensional character to the otherwise planar quinoline ring, which can be advantageous for binding to the active sites of enzymes and receptors.

The defining feature of this compound is the methoxy (B1213986) group (-OCH3) at the 7-position of the quinolinone ring. The position and nature of substituents on the quinoline ring are known to significantly influence the pharmacological activities and target specificities of the resulting derivatives. The methoxy group, in particular, can modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological profile.

Significance in Medicinal Chemistry and Drug Discovery

The significance of this compound in medicinal chemistry primarily lies in its role as a key intermediate and scaffold for the synthesis of more complex, biologically active molecules. synhet.com Its structural features make it an attractive starting material for generating libraries of compounds for drug screening and for the development of targeted therapeutic agents.

A notable area where the dihydroquinolin-2(1H)-one core is of paramount importance is in the development of antipsychotic medications. The highly successful atypical antipsychotic drug, aripiprazole (B633), features a 7-substituted-3,4-dihydroquinolin-2(1H)-one moiety. While the direct precursor to aripiprazole is 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, the 7-methoxy analogue is a potential synthetic precursor, as demethylation is a common chemical transformation to obtain a hydroxyl group.

Furthermore, research has demonstrated that derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold possess a range of other biological activities. For instance, the introduction of different substituents at various positions on the ring system has led to the discovery of compounds with potent anticancer and enzyme inhibitory effects. This highlights the value of this compound as a foundational structure for the exploration of new therapeutic agents.

Detailed Research Findings

The versatility of the 7-substituted-3,4-dihydroquinolin-2(1H)-one scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize key research findings for compounds derived from or related to this core structure.

Table 1: Cytotoxic Activity of Dihydroquinolin-2(1H)-one Derivatives

This table presents the cytotoxic activity of various derivatives against different human cancer cell lines, with activity measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50). Lower values indicate greater potency.

| Compound | Cell Line | Activity (µM) | Reference |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugate 7 | A549 (Lung Carcinoma) | IC50: 9.979 (72h) | nih.gov |

| 4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones (general class) | Various cancer cell lines | Moderate to excellent yields with high stereoselectivity | mdpi.com |

| 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives (e.g., 11e) | COLO 205 (Colon Cancer) | IC50 < 1 | nih.gov |

| 3,4-dihydroquinolin-2(1H)-one analogue 4m | Glioblastoma (GBM) | IC50: 4.20 | nih.gov |

| 3,4-dihydroquinolin-2(1H)-one analogue 4q | Glioblastoma (GBM) | IC50: 8.00 | nih.gov |

| 3,4-dihydroquinolin-2(1H)-one analogue 4t | Glioblastoma (GBM) | IC50: 10.48 | nih.gov |

| 3,4-dihydroquinolin-2(1H)-one analogue 4u | Glioblastoma (GBM) | IC50: 7.96 | nih.gov |

Table 2: Enzyme Inhibitory Activity of Dihydroquinolin-2(1H)-one Derivatives

This table showcases the inhibitory activity of dihydroquinolin-2(1H)-one derivatives against specific enzymes, a common strategy in drug development.

| Compound | Target Enzyme | Inhibition (Ki or IC50 in µM) | Reference |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates (general class) | Carbonic Anhydrase II (hCA II) | 15.7-65.7 | nih.gov |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates (general class) | Carbonic Anhydrase I (hCA I) | No inhibition at 100 µM | nih.gov |

These findings underscore the importance of the 7-substituted-3,4-dihydroquinolin-2(1H)-one framework as a fertile ground for the discovery of novel therapeutic agents. The ability to readily modify this scaffold allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, which are crucial for the development of effective and selective drugs.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2,4,6H,3,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIMBZKQVFPGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512544 | |

| Record name | 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-17-9 | |

| Record name | 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7 Methoxy 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Established Synthetic Pathways

The construction of the 3,4-dihydroquinolin-2(1H)-one core, particularly with substitutions such as the 7-methoxy group, relies on a robust set of synthetic reactions. These pathways are crucial for generating not only the primary compound but also a diverse library of derivatives for further applications.

Multi-step Synthesis Approaches

Classical multi-step synthesis, often culminating in an intramolecular cyclization, remains a cornerstone for the formation of the 7-Methoxy-3,4-dihydroquinolin-2(1H)-one structure. A prominent and widely used method is the Friedel-Crafts cyclization. This approach typically involves the reaction of an N-aryl-3-chloropropionamide with a strong Lewis acid, such as aluminum chloride (AlCl₃).

Another multi-step strategy involves the synthesis of a tetralone intermediate. For example, anisole (B1667542) can be acylated with succinic anhydride, followed by reduction of the keto group and subsequent cyclization with polyphosphoric acid to produce 7-methoxy-1-tetralone. nih.gov This tetralone is a versatile precursor that can be converted to the target quinolinone through other methods like the Schmidt reaction.

| Starting Material | Key Reagents | Product | Reference |

| N-(3-methoxyphenyl)-3-chloropropionamide | AlCl₃, heat | 7-Methoxy-3,4-dihydro-2(1H)-quinolinone | google.com |

| N-(3-hydroxyphenyl)-3-chloropropionamide | AlCl₃, KCl, NaCl, heat | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | google.com |

| Anisole, Succinic Anhydride | AlCl₃, Pd/C, Polyphosphoric Acid | 7-Methoxy-1-tetralone (precursor) | nih.gov |

Coupling Reactions in Quinolinone Synthesis

Modern cross-coupling reactions are indispensable tools for synthesizing derivatives of the quinolinone scaffold, allowing for the introduction of aryl or alkyl groups at specific positions. The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. nih.gov This palladium-catalyzed reaction enables the formation of new carbon-carbon bonds by coupling a halogenated quinolinone with a boronic acid. nih.gov

For example, a 7-bromo-substituted quinolinone derivative can be reacted with various arylboronic acids to generate a library of 7-aryl-quinolinone compounds. nih.gov This strategy is highly modular and allows for significant diversification of the quinolinone core, which is crucial for structure-activity relationship studies in medicinal chemistry. nih.gov Other palladium-catalyzed methods, such as decarboxylative [4+2] cycloadditions, have also been developed to construct the 3,4-dihydroquinolin-2-one skeleton with high efficiency. organic-chemistry.org

| Halogenated Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Phenylboronic acids | Pd catalyst | 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones | nih.gov |

| 4-Vinyl benzoxazinanones | Carboxylic acids | Palladium catalyst, P-chiral ligand | 3,4-Dihydroquinolin-2-ones | organic-chemistry.org |

Schmidt Reaction Applications

The Schmidt reaction provides a direct and elegant method for converting cyclic ketones into lactams. wikipedia.org This reaction involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. The mechanism is related to the Beckmann rearrangement and involves the migration of one of the ketone's alpha-carbon groups to the nitrogen atom of the azide, with the expulsion of dinitrogen gas. byjus.com

In the context of this compound synthesis, the Schmidt reaction can be applied to 7-methoxy-1-tetralone. nih.gov The reaction proceeds via protonation of the carbonyl group, followed by nucleophilic attack of the azide. After dehydration, the crucial step is the migratory insertion of the aryl ring, which is favored over the alkyl portion, leading to the formation of the seven-membered ring lactam structure characteristic of the quinolinone. byjus.com This method is a powerful transformation for ring expansion and nitrogen insertion.

| Ketone Precursor | Key Reagents | Product | Mechanism Feature | Reference |

| Benzophenone | Hydrazoic Acid (HN₃), Acid | Benzanilide | Aryl migration | wikipedia.orgbyjus.com |

| 7-Methoxy-1-tetralone | Hydrazoic Acid (HN₃), Acid | 7-Methoxy-3,4-dihydro-2(1H)-quinolinone | Aryl migration to nitrogen | nih.govbyjus.com |

Reductive Transformations

Reductive methods offer a straightforward pathway to 3,4-dihydroquinolin-2(1H)-ones from their unsaturated quinolin-2(1H)-one counterparts. The selective reduction of the C3-C4 double bond without affecting the aromatic ring or the carbonyl group is key to this strategy.

A mild and effective method for this transformation utilizes a combination of samarium(II) iodide (SmI₂), water, and methanol (B129727). organic-chemistry.org This system selectively reduces the α,β-unsaturated lactam moiety in quinolin-2(1H)-ones to yield the corresponding 3,4-dihydroquinolin-2(1H)-ones in good to excellent yields. organic-chemistry.org This approach is valuable as the unsaturated precursors are often readily accessible. Additionally, domino reactions involving the reduction of a nitro group on a precursor molecule followed by a spontaneous cyclization can also be employed to construct the dihydroquinolinone ring system. nih.gov

| Unsaturated Precursor | Reducing Agent/System | Product | Reference |

| Quinolin-2(1H)-ones | SmI₂/H₂O/MeOH | 3,4-Dihydroquinoline-2(1H)-ones | organic-chemistry.org |

| 2-Nitrocinnamic acid derivatives | Iron powder in acid | 2,3-Dihydro-4(1H)-quinolinones | nih.gov |

Catalyst-Free Domino Mannich/Friedel-Crafts Alkylation Reactions

Domino reactions, also known as cascade or tandem reactions, provide an efficient means to construct complex molecules from simple starting materials in a single operation. nih.gov A notable example is the catalyst-free domino Mannich and intramolecular Friedel-Crafts alkylation sequence for the synthesis of substituted 1,2,3,4-tetrahydroquinolines, the fully reduced version of the quinolinone core. epa.govstrath.ac.uk

This reaction typically involves the condensation of an N-arylamine, paraformaldehyde, and an electron-rich olefin. strath.ac.uk The key intermediate is an N-aryl-N-alkylmethyleneiminium ion, which undergoes an intramolecular Friedel-Crafts alkylation to close the ring, affording the tetrahydroquinoline product in good to excellent yields. epa.govstrath.ac.uk While this specific reaction yields a tetrahydroquinoline rather than a dihydroquinolinone, its principles demonstrate a powerful, atom-economical approach to assembling the core quinoline (B57606) ring system without the need for a metal catalyst. epa.gov

Visible Light-Induced Photocatalyst-Free Aromatic Amidation

In a significant advancement towards greener and more sustainable chemistry, methods utilizing visible light to drive reactions without the need for a photocatalyst have been developed. A recent study demonstrated the synthesis of 3,4-dihydroquinolin-2(1H)-ones via a visible light-induced photocatalyst-free aromatic amidation. researcher.life This novel approach represents a highly efficient and environmentally benign strategy.

While many photoredox reactions for quinolinone synthesis rely on expensive and often toxic transition-metal photocatalysts to generate amidyl radicals for C-H amidation, this catalyst-free method achieves the transformation under milder conditions. acs.orgnih.gov The reaction proceeds efficiently at room temperature upon irradiation with blue light-emitting diodes (LEDs) in the air, showcasing a significant step forward in synthetic methodology for this class of compounds. researcher.lifersc.org

Dehydrogenative Electrochemical Synthesis

A modern and sustainable approach to synthesizing dihydroquinolin-2-one derivatives involves dehydrogenative electrochemical methods. nih.gov Specifically, an electrocatalytic process mediated by hypervalent iodine(III) has been developed for the synthesis of N-aryl-3,4-dihydroquinolin-2-ones. nih.gov This technique relies on the oxidative C-N coupling reaction, where an intramolecular bond is formed between a nitrogen atom and a C-H bond on an aromatic ring.

The key features of this methodology include:

In-situ Catalyst Generation: Electrochemically generated hypervalent iodine(III) species act as powerful oxidants to facilitate the C-N coupling. nih.gov

Sustainable Conditions: The method is notable for its sustainability, utilizing only catalytic amounts of the iodine redox mediator, a low concentration of supporting electrolyte, and the potential for solvent recycling. nih.gov

Simple Setup: The synthesis can be performed using inexpensive and readily available electrode materials, such as graphite, in a straightforward galvanostatic setup. nih.gov

This electro-organic synthesis represents a powerful and green alternative to conventional methods that often require stoichiometric amounts of chemical oxidants. nih.govuni-mainz.de The broad tolerance for various functional groups has been demonstrated through the successful synthesis of numerous examples with high yields. nih.gov

Precursors and Starting Materials in this compound Synthesis

Benzenepropanoic acid, 2-amino-4-methoxy-, methyl ester

This precursor is primed for a direct intramolecular cyclization to form the target lactam ring. The molecule contains both the nucleophilic amino group and the electrophilic methyl ester group in a favorable arrangement. Upon heating or treatment with a suitable base, the amino group can attack the ester carbonyl, leading to the elimination of methanol and the formation of the six-membered heterocyclic ring of this compound. This direct amidation is a common and efficient method for the synthesis of lactams.

| Property | Value |

| Compound Name | Benzenepropanoic acid, 2-amino-4-methoxy-, methyl ester |

| CAS Number | 80531-29-3 |

| Molecular Formula | C11H15NO3 |

| Structure Description | A methyl propanoate group and an amino group are attached to a benzene (B151609) ring at positions 1 and 2, respectively, with a methoxy (B1213986) group at position 4. |

2-Propenoic acid, 3-(4-methoxy-2-nitrophenyl)-, methyl ester

The synthesis from this starting material involves a multi-step transformation. A key step is the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with chemical reducing agents. Following the reduction of the nitro group, the newly formed aniline (B41778) derivative can undergo an intramolecular cyclization. This process also requires the saturation of the propenoic acid double bond, which can often be accomplished concurrently with the nitro group reduction during catalytic hydrogenation. The final step is the intramolecular amide formation to yield the dihydroquinolinone ring. A similar pathway has been described for the synthesis of the related 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which starts from 2-nitro-4-anisidine and proceeds through intermediates like 2-nitro-4-methoxybenzaldehyde, followed by condensation, esterification, hydrogenation, and cyclization. google.com

| Property | Value |

| Compound Name | 2-Propenoic acid, 3-(4-methoxy-2-nitrophenyl)-, methyl ester |

| CAS Number | 33582-13-3 |

| Molecular Formula | C11H11NO5 |

| Structure Description | A methyl propenoate group is attached to a benzene ring that is substituted with a methoxy group at position 4 and a nitro group at position 2. |

2-Chloro-4-methoxyphenylboronic acid pinacol (B44631) ester

This precursor is suitable for modern cross-coupling strategies, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to construct the dihydroquinolinone skeleton. The synthesis would involve a palladium-catalyzed coupling of the boronic ester with a suitable reaction partner that provides the remaining atoms for the lactam ring. A common partner for such a reaction is an acrylamide (B121943) derivative. The C-B bond of the pinacol ester would react to form a new carbon-carbon bond, and a subsequent intramolecular N-arylation (Buchwald-Hartwig amination) would form the C-N bond, closing the heterocyclic ring. Boronic acid pinacol esters are widely used in organic synthesis due to their stability and reactivity in cross-coupling reactions. sigmaaldrich.comchemicalbook.com

| Property | Value |

| Compound Name | 2-Chloro-4-methoxyphenylboronic acid pinacol ester |

| CAS Number | 1315276-26-1 |

| Molecular Formula | C13H18BClO3 |

| Structure Description | A pinacol boronic ester group and a chlorine atom are attached to a benzene ring at positions 1 and 2, respectively, with a methoxy group at position 4. |

7-Hydroxy-1,2,3,4-tetrahydroquinoline (B1294795)

Starting from 7-Hydroxy-1,2,3,4-tetrahydroquinoline, two transformations are required to arrive at the target molecule. First, the hydroxyl group must be converted to a methoxy group, a standard procedure known as O-methylation, typically using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Second, the C2-methylene group of the tetrahydroquinoline ring must be oxidized to a carbonyl group to form the lactam. This selective benzylic oxidation can be challenging but is a known transformation in heterocyclic chemistry. Efficient methods for the preparation of the 7-hydroxy-1,2,3,4-tetrahydroquinoline precursor itself have been developed, for example, from m-aminophenol or via nitration and subsequent reduction/hydrolysis of tetrahydroquinoline. google.com

| Property | Value |

| Compound Name | 7-Hydroxy-1,2,3,4-tetrahydroquinoline |

| CAS Number | 58196-26-2 |

| Molecular Formula | C9H11NO |

| Structure Description | A tetrahydroquinoline core with a hydroxyl group attached at position 7 of the benzene ring. |

4-Methoxy-2-nitro-benzaldehyde

This aldehyde serves as a versatile building block. A common strategy involves a chain extension reaction to introduce the required three-carbon backbone. This can be accomplished through various condensation reactions, such as a Knoevenagel condensation with malonic acid or its esters, or a Wittig reaction with an appropriate phosphorane. The resulting unsaturated nitro compound would then undergo a reductive cyclization. As described for precursor 2.2.2, catalytic hydrogenation is an effective method to simultaneously reduce the nitro group to an amine and saturate the carbon-carbon double bond, allowing for spontaneous or induced intramolecular cyclization to form the this compound product. google.com

| Property | Value |

| Compound Name | 4-Methoxy-2-nitro-benzaldehyde |

| CAS Number | 6840-79-5 |

| Molecular Formula | C8H7NO4 |

| Structure Description | A benzaldehyde (B42025) with a methoxy group at position 4 and a nitro group at position 2. |

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

The compound 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, also known as 7-HQ, is a crucial intermediate in the synthesis of various pharmaceutical agents. google.comgoogle.com Several methods for its preparation have been reported, often relying on intramolecular cyclization reactions.

One foundational method involves the Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA). google.com This reaction, typically catalyzed by aluminum chloride (AlCl₃), involves heating the mixture to high temperatures (160–180°C). A significant challenge with this method is the formation of a mixture of regioisomers: the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) and the undesired 5-hydroxy-3,4-dihydro-2(1H)-quinolinone (5-HQ), often in a 3:2 ratio. google.com Modifications to this procedure, such as the addition of KCl/NaCl to the AlCl₃ catalyst, can allow the reaction to proceed at slightly lower temperatures (155–165°C). google.com

A distinct route begins with resorcinol, which is first esterified with 3-chloropropionyl chloride. The resulting intermediate, (3-hydroxyphenyl)-3-chloropropionate, undergoes an intramolecular Friedel-Crafts reaction to form 7-hydroxy-chroman-2-one. Finally, aminolysis of this lactone with ammonia (B1221849) in an alcohol solvent produces 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone with a reported total yield of 68.7%. google.com

Table 1: Comparison of Synthetic Methods for 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

| Starting Material | Key Reagents | Key Intermediate | Overall Yield | Notes |

| N-(3-hydroxyphenyl)-3-chloropropionamide | AlCl₃ | - | Moderate | Forms a mixture of 7-HQ and 5-HQ regioisomers. google.com |

| m-Anisidine (B1676023) | 3-Chloropropionyl chloride, AlCl₃ | N-(3-methoxyphenyl)-3-chloropropionamide | 59% | Two-step process; requires chromatographic purification. chinjmap.com |

| Resorcinol | 3-Chloropropionyl chloride, AlCl₃, Ammonia | 7-hydroxy-chroman-2-one | 68.7% | Multi-step process involving lactone formation and subsequent aminolysis. google.com |

4-Methoxyphenol

While not a direct starting material in the most common routes, methoxy-substituted phenyl compounds are central to synthesizing the 7-methoxy-dihydroquinolinone core. For instance, m-anisidine (3-methoxyaniline) is a key precursor for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, as described previously. chinjmap.com The synthesis of this precursor can be accomplished through various standard organic chemistry transformations. The synthesis of the target 7-hydroxy- or 7-methoxy-dihydroquinolinone often involves the cyclization of an N-aryl propionamide (B166681) derivative. A patented process specifically highlights the reaction of N-(3-methoxyphenyl)-3-chloropropionamide with a Lewis acid to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which is the demethylated product. google.com This underscores the utility of methoxy-substituted anilines as readily available starting materials for building the quinolinone skeleton.

Advanced Synthetic Techniques and Innovations

Modern synthetic chemistry seeks to overcome challenges of selectivity and efficiency. In the context of dihydroquinolinones, advanced techniques focus on controlling stereochemistry and regiochemistry, as well as exploring natural sources.

Stereoselective Syntheses

The development of stereoselective methods provides access to chiral 3,4-dihydroquinolin-2-ones, which is critical as biological activity is often dependent on specific stereoisomers. Various catalytic systems have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

One approach utilizes a palladium-catalyzed decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. This reaction, enabled by a P-chiral monophosphorus ligand (BI-DIME), produces structurally diverse 3,4-dihydroquinolin-2-ones with two adjacent stereocenters in good yields and with very high stereoselectivity. organic-chemistry.org Another strategy employs chiral biaryl imidazo[1,5-a]pyridine (B1214698) carbene-palladium complexes for the enantioselective desymmetric C-N cross-coupling of malonamide (B141969) derivatives, affording chiral dihydroquinolin-2-ones that possess quaternary stereocenters. organic-chemistry.org

Furthermore, organocatalytic one-pot transformations have been developed. For example, a multistep process involving a Knoevenagel condensation, aza-Michael addition, and electrophilic fluorination can be used to construct fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives with high diastereoselectivity (dr up to 99/1). researchgate.net

Regiodivergent Access to Dihydroquinolinones

Regioselectivity is a significant challenge in the synthesis of substituted quinolinones, particularly in Friedel-Crafts type cyclizations which can lead to mixtures of isomers. google.com Regiodivergent synthesis aims to control the reaction outcome to selectively produce a single regioisomer by tuning catalysts or reaction conditions.

For instance, catalyst-controlled regiodivergent Friedel–Crafts reactions have been developed for related heterocyclic systems, where the choice of an organocatalyst (chiral tertiary amines vs. Brønsted or Lewis acids) can switch the selectivity between ortho- and para-substituted products. rsc.org In the synthesis of dihydroquinolines, gold-catalyzed intramolecular hydroarylation of N-propargylanilines can be tuned to achieve regiodivergent cyclization at either the ortho- or para-position relative to a meta-substituent by carefully selecting the catalyst. mdpi.com Similarly, rhodium/palladium/copper catalyst systems have been used in one-pot reactions that are described as highly modular and divergent, allowing access to different structural analogues. organic-chemistry.org These principles can be applied to direct the cyclization of precursors to selectively form the 7-substituted dihydroquinolinone over other isomers.

Isolation from Natural Sources, e.g., Streptomyces sp. LGE21

In addition to chemical synthesis, biologically active compounds can be discovered and isolated from natural sources. Bacteria of the genus Streptomyces are well-known producers of a vast array of secondary metabolites. An investigation of Streptomyces sp. LGE21, an extremophilic bacterium isolated from the surface of the aquatic plant Lemna gibba, led to the isolation of three naturally-occurring 3,4-dihydroquinoline-2-one derivatives. researchgate.net

The isolation process involved culturing the bacterium on a solid rice medium, followed by extraction of the culture with methanol. The resulting extract was then partitioned with ethyl acetate (B1210297). The crude ethyl acetate extract was subjected to multiple chromatographic separation steps, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography, to yield the pure compounds. researchgate.netresearchgate.net

The isolated compounds included 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one and 8-methoxy-3,4-dihydro-1H-quinolin-2-one, which are regioisomers of the 7-substituted analogues often targeted by synthesis. researchgate.net The structures of these new natural products were determined using extensive 1D and 2D NMR spectroscopy and mass spectrometry. researchgate.net

Table 2: Dihydroquinolinone Derivatives Isolated from Streptomyces sp. LGE21

| Compound Name | Molecular Formula | Note |

| 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one | C₉H₉NO₂ | A new natural product. researchgate.net |

| 3,4-dihydro-1H-quinolin-2-one | C₉H₉NO | A new natural product. researchgate.net |

| 8-Methoxy-3,4-dihydro-1H-quinolin-2-one | C₁₀H₁₁NO₂ | A new natural product; an isomer of the title compound. researchgate.net |

Structure Activity Relationship Sar Studies of 7 Methoxy 3,4 Dihydroquinolin 2 1h One Derivatives

Impact of Substituent Modifications on Biological Activity

The position of the methoxy (B1213986) group on the quinolinone ring is a critical determinant of biological activity. While the 7-methoxy substitution is common in potent compounds, other positions can lead to varied effects. For instance, in a series of quinazoline (B50416) derivatives, which share structural similarities, the presence of dimethoxy groups at the 6 and 7-positions of the quinazoline core was found to increase antiproliferative activity. mdpi.com

In a study of pyrimido[4,5-c]quinolin-1(2H)-ones, the 9-methoxy substitution (analogous to the 7-position in quinolinones) was found to be a key feature for enhancing antimigratory activity in breast cancer cell lines. researchgate.net The combination of this methoxy group with other substitutions on an attached aryl ring significantly influenced the compound's potency. researchgate.net Conversely, the natural product 8-methoxy-3,4-dihydro-1H-quinolin-2-one, isolated from Streptomyces sp. LGE21, exhibited only weak cytotoxic and antimicrobial activities, suggesting that the 7-position is more favorable for certain biological activities. researchgate.net The electronic effects of the methoxy group, acting as an electron-donating group, can influence the electron density distribution across the molecule, thereby affecting its interaction with biological targets. mdpi.com

Table 1: Impact of Methoxy Group Position on Biological Activity

| Compound/Series | Methoxy Position(s) | Observed Biological Effect | Reference |

|---|---|---|---|

| Quinazoline Derivatives | 6, 7 | Increased antiproliferative activity | mdpi.com |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 9 (analogous to 7) | Enhanced antimigratory activity | researchgate.net |

| 8-methoxy-3,4-dihydro-1H-quinolin-2-one | 8 | Weak cytotoxic and antimicrobial activity | researchgate.net |

The introduction of halogen atoms (F, Cl, Br) to the 3,4-dihydroquinolin-2(1H)-one scaffold or its substituents is a common strategy to modulate efficacy. Halogens can alter a compound's lipophilicity, electronic properties, and metabolic stability. In the synthesis of quinoline (B57606) derivatives, aromatic aldehydes bearing electron-withdrawing groups like halogens (e.g., 4-chloro, 4-bromo, 4-fluoro) resulted in moderate to good yields of the final products, indicating their compatibility with the core structure. nih.gov

In a study on 4-anilino-quinazoline derivatives, halogen substitutions were explored to overcome drug resistance. mdpi.com For example, introducing a chlorine atom at the 2-position of a quinazoline ring attached to a 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one core resulted in a compound with significant antiproliferative activity, exhibiting low nanomolar GI₅₀ values. nih.gov Similarly, in a series of tetrahydroquinoline derivatives designed as anti-EGFR agents, a derivative with a 5-chloro substituent on an attached indolinone ring showed very high potency. unesp.br Halogenated derivatives of some quinazolinones are also used in veterinary medicine as antiprotozoal agents. ijarsct.co.in

Table 2: Influence of Halogenation on Biological Efficacy

| Compound Series | Halogen Substitution | Resulting Effect | Reference |

|---|---|---|---|

| 4-(Quinazolin-4-yl)-dihydroquinoxalin-2(1H)-ones | 2-Chloro on quinazoline | Significant antiproliferative activity (GI₅₀ = 0.53−2.01 nM) | nih.gov |

| Tetrahydroquinoline-indolinone hybrids | 5-Chloro on indolinone | High potency as anti-EGFR agent (IC₅₀ = 1.20 µM) | unesp.br |

| Tetrahydroquinoline-indolinone hybrids | 5-Bromo on indolinone | High potency as anti-EGFR agent (IC₅₀ = 0.98 µM) | unesp.br |

Modifications involving alkyl and aryl groups can profoundly impact the biological activity of 7-methoxy-3,4-dihydroquinolin-2(1H)-one derivatives by influencing their steric and electronic properties. Research on antitumor lead compounds showed that appropriate 2-substitution (e.g., methyl) on a quinazoline ring attached to the core scaffold could enhance antitumor activity. nih.gov

In the development of VEGFR2 inhibitors based on the 3,4-dihydroquinolin-2(1H)-one scaffold, various aryl substitutions were investigated. nih.gov The presence of electron-donating and electron-withdrawing groups on these aryl rings had a significant impact on the compounds' antiproliferative effects against glioblastoma cell lines. nih.gov For instance, derivatives with specific aryl substitutions demonstrated significantly higher efficacy compared to the standard drug temozolomide. nih.gov In contrast, for some quinoline syntheses, the introduction of electron-donating groups like dimethyl or dimethoxy substituents on an aromatic aldehyde decreased reaction yields. nih.gov The synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones has shown that both electron-withdrawing and electron-donating groups on the phenyl ring of cinnamic acid precursors were well tolerated. mdpi.com

Incorporating additional heterocyclic rings into the structure of this compound derivatives is a key strategy for modulating biological activity. mdpi.com A prominent example is the development of tubulin inhibitors, where a 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one core was attached to a quinazoline ring. The lactam C-ring (3,4-dihydropyrazin-2(1H)-one) was found to be an important moiety for enhancing antiproliferative potency. nih.gov

In another study, 3,4-dihydroquinolin-2(1H)-one derivatives containing a 6-substituted thiophene (B33073) amidine group were synthesized and evaluated as inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov This modification led to the identification of potent and selective nNOS inhibitors. nih.gov Furthermore, the fusion of a pyrazole (B372694) ring to a tetrahydroquinoline framework has been shown to create compounds with strong anticancer properties. unesp.br These examples highlight that the choice of the heterocyclic moiety can direct the compound's activity towards specific biological targets.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds that retain the biological activity of a known lead compound but possess improved properties such as potency or pharmacokinetics. dtic.mil This approach has been successfully applied to derivatives of this compound.

In one notable example, scaffold hopping was used to optimize a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which itself is an analog of the quinolinone scaffold. nih.govnih.gov The optimization strategies included:

C-ring expansion: Modifying the central heterocyclic ring.

Isometric replacement of the A/B-ring: Altering the core bicyclic structure.

Introduction of additional substituents: Adding groups to the B-ring. nih.gov

These strategies led to the synthesis of new series of compounds, such as N-aryl-3,4-dihydroquinoxalin-2(1H)-ones, which had different scaffolds but exhibited extremely high antiproliferative activity, with GI₅₀ values in the low single-digit nanomolar range. nih.govnih.gov This demonstrates that moving away from the original quinolinone core to a related but distinct scaffold like dihydroquinoxalin-2-one can lead to highly potent drug candidates. nih.gov Lead optimization efforts also focus on improving druglike properties; for instance, one of the new lead compounds showed better aqueous solubility than the original lead. nih.gov

Molecular Features Conferring Specific Biological Effects

The specific biological effects of this compound derivatives are conferred by distinct molecular features that enable interaction with various biological targets.

Tubulin Polymerization Inhibition: Several potent anticancer derivatives function by inhibiting tubulin polymerization. The key molecular features for this activity often include a 7-methoxy-4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold. nih.gov The lactam C-ring (the dihydroquinoxalin-2-one part) was hypothesized to be a crucial moiety for enhancing antiproliferative potency. nih.gov These compounds were found to target the colchicine (B1669291) binding site on tubulin. nih.govnih.gov

VEGFR2 Inhibition: For the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a target in cancer therapy, specific analogues of 3,4-dihydroquinolin-2(1H)-one have been designed. nih.gov The ability of these compounds to form strong interactions, such as hydrogen bonds with key amino acid residues like Asp1046, Glu885, and Cys919 within the VEGFR2 kinase binding pocket, is essential for their activity. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: For selective nNOS inhibition, a key feature was the introduction of a 6-substituted thiophene amidine group onto the 3,4-dihydroquinolin-2(1H)-one core. nih.gov This specific modification allows the molecule to fit into the active site of nNOS, leading to potent and selective inhibition. nih.gov

General Anticancer Activity: The dihydroquinolinone structure is considered a "privileged scaffold" in medicinal chemistry because it can be modified to interact with a wide range of biological receptors. nih.gov Its electron-rich heterocyclic core and the potential for diverse functionalization allow for the development of compounds with various pharmacological properties, including anticancer and antimicrobial activities. nih.govdigitellinc.com

Pharmacological and Biological Activity of 7 Methoxy 3,4 Dihydroquinolin 2 1h One and Analogues

Antitumor and Antiproliferative Activities

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown significant antitumor and antiproliferative effects across a range of cancer types. Their activity is primarily attributed to their ability to interfere with microtubule dynamics and inhibit critical signaling pathways involved in tumor angiogenesis.

A key mechanism of action for many quinolinone-based anticancer agents is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in mitosis, cell signaling, and intracellular transport. nih.gov By interfering with the dynamic process of microtubule assembly and disassembly, these compounds can halt cell division and induce cell death in rapidly proliferating cancer cells. nih.gov

Research has shown that these compounds exert their effects by binding to the colchicine (B1669291) binding site on the β-tubulin subunit. nih.govrsc.org The colchicine site is a well-established target for anticancer drugs, and inhibitors that bind here physically block the assembly of tubulin heterodimers into microtubules. nih.govnih.gov An analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated substantial inhibition of colchicine binding, recorded at 99% at a 5 μM concentration. acs.org Molecular docking studies of related 2,3-dihydroquinazolin-4(1H)-one analogues confirm that they fit well within the colchicine binding pocket. rsc.org This specific interaction underscores the targeted nature of their antimitotic activity.

A direct consequence of inhibiting tubulin polymerization is the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. nih.gov This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. researchgate.netnih.gov Studies on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one confirmed that it causes cell arrest in the G2/M phase. acs.org Similarly, other analogues have been shown to potently induce G2/M arrest in various cancer cell lines, a hallmark of microtubule-targeting agents. rsc.orgresearchgate.netnih.gov This arrest prevents the cancer cells from completing mitosis and proliferating, ultimately triggering apoptosis or programmed cell death. nih.govnih.gov

The binding of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one analogues to the colchicine site leads to a significant disruption of microtubule formation. acs.org Mechanistic studies have confirmed that these compounds inhibit tubulin assembly, with potent analogues like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one showing an IC₅₀ value of 0.77 μM for tubulin assembly inhibition. acs.org This disruption of the microtubule network not only affects mitosis but also impacts tumor vasculature, positioning these compounds as a novel class of tubulin-binding, tumor-vascular disrupting agents. nih.gov

Analogues of this compound have demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. The antiproliferative effects are often observed at nanomolar to low-micromolar concentrations, highlighting their potential as therapeutic agents. For instance, the analogue 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibited extremely high antiproliferative activity, with GI₅₀ values in the low to sub-nanomolar range across the NIH-NCI 60 human tumor cell line panel. nih.gov Specific analogues of 3,4-dihydroquinolin-2(1H)-one have shown significant efficacy against glioblastoma cell lines U87-MG and U138-MG, while related quinazoline (B50416) derivatives have been effective against MCF-7 (breast) and Hep-G2 (liver) cancer cells. nih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound Analogues in Various Cancer Cell Lines IC₅₀: Half-maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Analogue | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analogue 4m | U87-MG | Glioblastoma | 4.20 | nih.gov |

| Analogue 4u | U87-MG | Glioblastoma | 7.96 | nih.gov |

| Analogue 4q | U87-MG | Glioblastoma | 8.00 | nih.gov |

| Analogue 4t | U87-MG | Glioblastoma | 10.48 | nih.gov |

| Temozolomide (Reference) | U87-MG | Glioblastoma | 92.90 | nih.gov |

| Temozolomide (Reference) | U138-MG | Glioblastoma | 93.09 | nih.gov |

| Analogue 14b | Hep-G2 | Liver Cancer | 0.016 | researchgate.net |

| Analogue 14b | MCF-7 | Breast Cancer | Low-micromolar | researchgate.net |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Analogue 39) | U87 | Glioblastoma | <0.05 | rsc.org |

In addition to their antimitotic properties, certain 3,4-dihydroquinolin-2(1H)-one analogues have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov VEGFR2 is a key receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is critical for the growth and survival of solid tumors like Glioblastoma Multiforme (GBM). nih.govcancernetwork.com By blocking the VEGFR2 signaling pathway, these compounds can disrupt the tumor's blood supply, thereby inhibiting its growth and progression. nih.gov

A study focused on developing 3,4-dihydroquinolin-2(1H)-one analogues for GBM treatment found several compounds with significant antiproliferative effects against U87-MG and U138-MG glioblastoma cell lines. nih.gov Molecular docking confirmed strong interactions between these compounds and the VEGFR2 kinase domain. nih.gov Notably, the most effective compounds showed IC₅₀ values significantly lower than that of temozolomide, the standard chemotherapy agent for GBM, highlighting their potential as more potent therapeutic agents for this aggressive brain tumor. nih.gov This dual mechanism of targeting both tubulin and VEGFR2 presents a promising strategy for developing highly effective cancer therapies. nih.gov

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While direct studies on the apoptotic activity of this compound are not extensively detailed in the provided research, the broader class of quinolinone and quinazolinone derivatives has demonstrated significant potential in this area.

Research into novel 3,4-dihydroquinazolinone derivatives has shown their capability to induce apoptosis in cancer cells. nih.gov For instance, certain derivatives were found to cause cell cycle arrest at the G2/M phase and trigger a significant increase in early apoptosis in HepG-2 cancer cells. nih.gov This process was associated with the overexpression of p21 and the downregulation of inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. nih.gov The activation of caspase-3, a key executioner caspase in the apoptotic pathway, was also observed. nih.gov

Similarly, other heterocyclic compounds containing related structural motifs, such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, have been shown to induce apoptosis in human leukemia K562 cells. This induction was evidenced by chromatin condensation and fragmentation, and was linked to the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Thiazolidinone derivatives have also been found to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, marked by the activation of caspases 7, 8, 9, and 10, and a reduction in mitochondrial membrane potential. mdpi.com

These findings for related heterocyclic structures suggest that the quinolinone core could be a valuable pharmacophore for the design of new apoptosis-inducing agents.

Neurological and Central Nervous System (CNS) Activities

Analogues of this compound have been a focal point of research for their potential to treat various CNS disorders, including epilepsy and depression.

Anticonvulsant Activity

The search for new anticonvulsant drugs with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Derivatives of the quinolinone structure have emerged as promising candidates.

A series of 7-alkoxy-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline-1(2H)-one derivatives, synthesized from a 7-hydroxyl-3,4-dihydro-2(1H)-quinoline starting material, were evaluated for their anticonvulsant properties. nih.gov One of the most potent compounds in this series, 7-benzyloxyl-4,5-dihydro- nih.govnih.govresearchgate.netthiazolo[4,3-a]quinoline-1(2H)-one (compound 3f), showed a median effective dose (ED₅₀) of 12.3 mg/kg in the maximal electroshock (MES) seizure test. nih.gov This compound also demonstrated a significant protective index, suggesting a wide margin of safety. nih.gov The combination of a quinolinone and a triazole nucleus in a single molecule has also been explored as a strategy to develop compounds with both anticonvulsant and antidepressant activities. nih.gov

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a major target for anticonvulsant drugs. nih.gov Modulation of GABAergic transmission can occur through various mechanisms, including direct action on GABA receptors, influencing GABA metabolism, or affecting GABA transporters. nih.gov The anticonvulsant effects of many compounds are attributed to their ability to enhance GABAergic inhibition, thereby reducing neuronal hyperexcitability that leads to seizures.

Positive allosteric modulators (PAMs) of the GABA-A receptor, for example, can enhance the receptor's response to GABA. nih.gov While specific studies detailing the GABAergic modulation by this compound are limited, the activity of related anticonvulsant compounds strongly suggests the involvement of this system. Alterations in the GABAergic system are implicated in numerous neurodevelopmental disorders, and its modulation represents a key therapeutic strategy. nih.gov

The affinity of a ligand for the GABA-A receptor is a critical determinant of its pharmacological effect. nih.gov GABA-A receptors are complex ion channels with multiple binding sites that can be targeted by various ligands. frontiersin.org The affinity and selectivity of a compound for different GABA-A receptor subtypes, which are composed of various subunit combinations, can influence its therapeutic profile and side effects. researchgate.netresearchgate.net

Antidepressant Activity

Analogues of this compound have shown notable antidepressant-like effects in preclinical models.

A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for antidepressant activity. nih.gov One specific analogue, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b), demonstrated antidepressant-like effects in the forced swimming test in mice. nih.gov Another related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, also showed dose-dependent antidepressant-like activity in animal models, comparable to the established antidepressant venlafaxine. nih.gov This compound was found to modulate the levels of norepinephrine, serotonin (B10506), and dopamine (B1211576) in the brain, which is a common mechanism for many antidepressant drugs. nih.govresearchgate.net

Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as potential targets for neuropsychiatric drugs. nih.gov They are involved in modulating various neurotransmitter systems and are implicated in the pathophysiology of depression. nih.gov

The antidepressant-like activity of some quinolinone derivatives has been linked to their interaction with sigma receptors. The compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) was found to have affinity for sigma receptors, inhibiting the binding of a radiolabeled sigma receptor ligand. nih.gov This suggests that agonism at sigma receptors may contribute to the antidepressant effects of this class of compounds. Other sigma receptor ligands have been developed from related structures, such as N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide, for imaging and therapeutic purposes, highlighting the importance of this target for isoquinoline-based structures. nih.gov

Data Tables

Table 1: Anticonvulsant Activity of a Quinolinone Analogue Data for 7-benzyloxyl-4,5-dihydro- nih.govnih.govresearchgate.netthiazolo[4,3-a]quinoline-1(2H)-one (compound 3f) in the MES test.

| Parameter | Value | Reference |

|---|---|---|

| Median Effective Dose (ED₅₀) | 12.3 mg/kg | nih.gov |

| Median Toxicity Dose (TD₅₀) | 547.5 mg/kg | nih.gov |

| Protective Index (PI) | 44.5 | nih.gov |

| Median Hypnotic Dose (HD₅₀) | 1204 mg/kg | nih.gov |

Table 2: Antidepressant Activity of Quinolinone and Isoquinoline Analogues

| Compound | Test | Result | Reference |

|---|---|---|---|

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) | Mouse Forced Swim Test | Reduced immobility time | nih.gov |

Anti-malarial Activity

Interaction with Biological Macromolecules

The core structure of this compound, the dihydroquinolin-2(1H)-one scaffold, has been identified as a versatile platform for designing molecules that can interact with various biological macromolecules, leading to a range of pharmacological activities. Research has primarily focused on the potential of these compounds as enzyme inhibitors, particularly targeting carbonic anhydrases and tubulin.

The structural similarity of the 3,4-dihydroquinolin-2(1H)-one lactam to coumarins, a known class of carbonic anhydrase (CA) inhibitors, has prompted investigations into their inhibitory potential against these enzymes. semanticscholar.org Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in various physiological and pathological processes. nih.govfrontiersin.org

Studies on a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have demonstrated their ability to inhibit several human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Notably, these derivatives have shown significant inhibitory activity against the cytosolic isoform hCA II and the tumor-associated isoform hCA IX. nih.govnih.gov In contrast, the membrane-anchored isoform hCA IV was not inhibited by these compounds, and most derivatives were found to be weak inhibitors of the cytosolic isoform hCA I. nih.govnih.gov

The inhibition constants (Kᵢ) for several peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one against hCA II are presented in the table below. These findings suggest that the 7-position on the dihydroquinolinone ring is a critical site for modification to achieve potent and selective inhibition of carbonic anhydrases. While direct inhibitory data for this compound is not extensively reported in these specific studies, the established activity of its 7-substituted analogues strongly suggests that the methoxy (B1213986) group would influence the binding affinity and selectivity for different CA isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase II (hCA II) by 7-Amino-3,4-dihydroquinolin-2(1H)-one Peptide Conjugates

| Compound | Inhibition Constant (Kᵢ) against hCA II (µM) |

|---|---|

| Peptide Conjugate 2 | 15.7 |

| Peptide Conjugate 3 | 25.4 |

| Peptide Conjugate 6 | 65.7 |

| Peptide Conjugate 10 | 38.8 |

| Peptide Conjugate 13 | 42.6 |

| Peptide Conjugate 15 | 51.2 |

Data sourced from a study on peptide derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one. nih.gov

The 3,4-dihydro-2(1H)-quinolinone scaffold has also been explored for its potential as an anticancer agent through the inhibition of tubulin polymerization. Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, making it a key target for cancer chemotherapy. nih.gov

Research into novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives has identified compounds with potent anti-proliferative activity. nih.gov One of the lead compounds from this series demonstrated a strong inhibitory effect on tubulin assembly. nih.gov This indicates that the dihydroquinolinone core can serve as a foundational structure for the development of new tubulin polymerization inhibitors. The mechanism of action is believed to involve the binding of these compounds to tubulin, thereby disrupting the dynamic instability of microtubules and leading to cell cycle arrest and apoptosis. nih.gov

The table below shows the in vitro cytotoxic and tubulin polymerization inhibitory activities of a lead 3,4-dihydro-2(1H)-quinolinone sulfonamide derivative. The 7-methoxy substitution in the parent compound of this article could potentially enhance this activity, as methoxy groups are often employed in the design of tubulin inhibitors to improve binding to the colchicine site.

Table 2: Biological Activity of a Lead 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivative

| Cell Line | IC₅₀ (µM) | Target | IC₅₀ (µM) |

|---|---|---|---|

| HeLa | 1.34 | Tubulin Polymerization | 6.74 |

Data represents the activity of a lead sulfonamide derivative of the 3,4-dihydro-2(1H)-quinolinone scaffold. nih.gov

Mechanistic Investigations of 7 Methoxy 3,4 Dihydroquinolin 2 1h One

Molecular Target Identification

A thorough search of scientific databases reveals no published studies that have successfully identified the specific molecular targets of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. While research exists on the targets of structurally related but distinct molecules, such as certain tetrahydroisoquinoline derivatives mdpi.com, this information cannot be extrapolated to the specific compound . Standard methodologies for target identification, such as affinity chromatography, proteomics-based approaches, or computational target prediction followed by experimental validation, have not been reported for this compound.

Pathway Elucidation

Consistent with the absence of identified molecular targets, there is no information available regarding the signaling pathways that may be modulated by this compound. Pathway elucidation studies, which typically involve techniques like transcriptomics, proteomics, and phosphoproteomics to observe changes in cellular signaling cascades upon compound treatment, have not been published for this specific molecule.

Binding Mode Analysis

No studies detailing the binding mode of this compound with any biological target have been found. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular docking are commonly used to analyze the specific interactions between a compound and its target protein at the atomic level researchgate.netuin-malang.ac.id. The absence of an identified target for this compound precludes the existence of such binding mode analyses.

Cellular and Subcellular Effects

There is a lack of published research on the specific cellular and subcellular effects of this compound. Reports on the biological activities of other quinolinone or isoquinolinone derivatives in various cellular assays exist researchgate.net, but these findings are not directly applicable. For example, studies on other compounds have detailed effects on cell proliferation, apoptosis, or the release of inflammatory mediators, but similar investigations for this compound have not been documented.

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The 3,4-dihydroquinolinone scaffold, of which 7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a key example, is considered a "privileged scaffold" by researchers. orientjchem.org This means it is a versatile framework for the design and synthesis of new bioactive compounds. orientjchem.org Future research is likely to focus on using this compound as a starting material for creating more complex molecules with tailored pharmacological activities.

For instance, research into 8-substituted 3,4-dihydroquinolinones has shown potential for developing novel atypical antipsychotic agents for treating schizophrenia. nih.gov The presence and position of substituents on the quinolinone ring, such as the methoxy (B1213986) group at the 7-position, can significantly alter the compound's potency and selectivity for biological targets like dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov Furthermore, the introduction of different functional groups to the quinoline (B57606) nucleus is a key strategy in creating new therapeutic compounds with enhanced pharmacological properties for a range of disorders. orientjchem.org Studies on other quinoline derivatives have demonstrated that an alkoxy group at the 7-position can facilitate antiproliferative activity, suggesting a potential avenue for developing anticancer agents from the this compound scaffold. nih.gov

Derivatives of the broader quinoline family have been investigated for a wide array of therapeutic uses, including as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents. orientjchem.orgnih.gov This wide spectrum of activity underscores the potential for developing novel drugs based on the this compound structure.

Combination Therapies

The potential for this compound derivatives in combination therapies represents a significant area for future investigation. As new therapeutic agents are developed from this scaffold, they could be combined with existing drugs to enhance efficacy, overcome drug resistance, or reduce side effects. For example, in cancer treatment, a novel agent derived from this scaffold with a specific mechanism of action could be paired with standard chemotherapy or targeted therapies to achieve a synergistic effect. researchgate.net

The development of quinoline-based hybrids, where the quinoline moiety is combined with other pharmacologically active structures, is an emerging strategy. nih.gov These hybrid molecules can exhibit dual modes of action, which is particularly relevant for tackling complex diseases and drug-resistant pathogens. nih.gov Future research could explore the synthesis of hybrids incorporating the this compound core to create novel therapeutics for use in combination regimens.

Clinical Translation Prospects

While direct clinical translation of this compound itself is not yet documented, its role as a key intermediate in the synthesis of other pharmacologically active compounds is a promising indicator of its clinical relevance. For instance, this compound has been cited in patents as a building block for the synthesis of Kynurenine Aminotransferase II (KAT II) inhibitors, which are being investigated for the treatment of cognitive deficits associated with neurodegenerative and neurological disorders. mdpi.comgoogle.com

The journey of a chemical scaffold from a laboratory curiosity to a clinical candidate is a long one, involving extensive preclinical validation, patient stratification, and thorough toxicity assessments. mdpi.com The diverse biological activities demonstrated by the broader quinoline and dihydroquinolinone families suggest that derivatives of this compound have the potential to enter this pipeline. The success of other quinoline-based drugs, such as those on the WHO Essential Medicines List, provides a strong precedent for the therapeutic potential of this chemical class. mdpi.com

Exploration of New Biological Activities

The structural features of this compound, particularly the methoxy group, suggest avenues for exploring new biological activities. The presence of a methoxy group can influence a molecule's lipophilicity and its ability to interact with biological targets. mdpi.com Research on methoxyflavone analogs, for example, has shown that the position of methoxy groups is crucial for their cytotoxic activity against cancer cells. mdpi.comresearchgate.net This highlights the potential for investigating the anticancer properties of this compound and its derivatives.

Furthermore, the dihydroquinolinone core has been identified in compounds with a diverse array of effects in both the central and peripheral nervous systems. mdpi.com This opens the door to screening this compound and its analogs for a wide range of previously unexplored biological activities. Areas of potential interest could include neuroprotective effects, anti-inflammatory properties, and activity against various infectious diseases. nih.govmdpi.com For example, some quinoline-2-one derivatives have shown promise as antibacterial agents against multidrug-resistant Gram-positive bacteria. nih.gov The exploration of such activities could uncover novel therapeutic applications for this versatile scaffold.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via multi-step protocols involving cyclization, alkylation, or substitution reactions. For example:

-

Step 1 : Use NaH in DMF to deprotonate intermediates, followed by alkylation with chloroiodopropane to introduce side chains .

-

Step 2 : Optimize nucleophilic displacement reactions (e.g., with dimethylamine or pyrrolidine) in aqueous acetonitrile at 60°C, using catalytic KI to enhance reactivity .

-

Step 3 : Reduce intermediates with LiAlH₄ in THF for 24 hours to achieve high yields (73–93%) .

-

Key Adjustments : Vary solvents (e.g., THF vs. CHCl₃), temperature (0°C to reflux), and stoichiometry to minimize by-products.

Reaction Step Reagents/Conditions Yield Reference Alkylation NaH, DMF, chloroiodopropane 68–75% Amine displacement KI, CH₃CN, 60°C 73–85% Reduction LiAlH₄, THF, 24 h 73–93%

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- 1H NMR : Identify characteristic signals, such as methoxy protons (δ 3.8–4.0 ppm) and dihydroquinoline backbone protons (δ 2.6–3.1 ppm for CH₂ groups) .

- MS (EI) : Look for molecular ion peaks (e.g., m/z 303 [M⁺] for nitro-substituted analogs) and fragmentation patterns to validate the core structure .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards.

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do they influence experimental design?

- Melting Point : Analogous 7-hydroxy derivatives exhibit high melting points (233–237°C) due to hydrogen bonding .

- Solubility : Low solubility in water; use polar aprotic solvents (DMF, DMSO) for reactions or DMSO for biological assays.

- Implications : Preclude aqueous-phase reactions; prioritize solid-phase extraction or column chromatography for purification.

Advanced Research Questions

Q. How does the introduction of a methoxy group at the 7-position influence the compound's reactivity and interaction with biological targets?

- Reactivity : The methoxy group acts as an electron-donating substituent, stabilizing intermediates in electrophilic aromatic substitution reactions .

- Biological Interactions : Methoxy derivatives show enhanced binding to serotonin receptors (e.g., 5-HT₂A) due to improved hydrophobic interactions .

- SAR Studies : Compare analogs (e.g., 7-hydroxy vs. 7-methoxy) in enzyme inhibition assays to quantify substituent effects .

Q. What strategies are effective in resolving contradictions in reported synthetic yields or biological activity data?

- Case Study : Discrepancies in yields (e.g., 68% vs. 93%) may arise from trace moisture in LiAlH₄ reactions. Use rigorous drying protocols (e.g., molecular sieves) .

- Biological Replication : Standardize assay conditions (e.g., cell lines, incubation times) and validate activity via orthogonal methods (e.g., radioligand binding vs. functional assays) .

Q. What computational methods can predict the compound's pharmacokinetic properties, and how do they correlate with experimental data?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (2.1–2.5), bioavailability (70–80%), and CYP450 interactions .

- Molecular Dynamics : Simulate binding to target proteins (e.g., kinases) to prioritize analogs for synthesis .

- Validation : Compare predicted logP with experimental HPLC-measured values (error margin <10%).

Q. How can advanced analytical techniques (X-ray crystallography, HPLC-MS) validate the compound's stability under various storage conditions?

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and detect degradation products (e.g., oxidation at C-2) .

- HPLC-MS Stability Studies : Accelerate degradation under heat (40°C) and humidity (75% RH) for 4 weeks. Monitor parent compound loss and impurity formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。